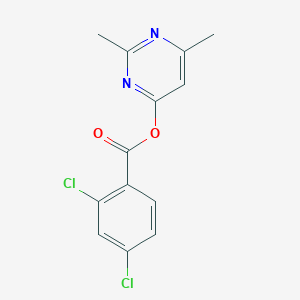
N-(2-chlorobenzyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorobenzyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H19ClN4O2S and its molecular weight is 378.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antibacterial Activities
A substantial body of research focuses on the antimicrobial and antibacterial properties of compounds structurally related to N-(2-chlorobenzyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide. Several studies have synthesized and evaluated various derivatives for their potent antimicrobial and antibacterial effects:
- Synthesis and Evaluation of Oxadiazole Derivatives : Compounds incorporating the morpholinyl phenyl acetamide structure demonstrated active antimicrobial properties against selected microbial species. These compounds exhibited less toxicity and were recommended for further biological screening, except for certain derivatives with higher cytotoxicity (Gul et al., 2017).
- Antibacterial Activity of Pyrimidinyl Acetamides : Novel compounds with a morpholinoacetamide structure were synthesized and characterized. These compounds displayed potent inhibitory action against various Gram-positive and Gram-negative bacteria, surpassing commercially used antibiotics in some instances (Desai et al., 2012).
- Synthesis and Evaluation of Benzothiazole Derivatives : A series of N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides were synthesized and characterized, displaying promising anticonvulsant lead properties. Furthermore, these derivatives were evaluated for their in silico drug-likeness parameters, indicating their potential for good drug absorption or brain penetration (Amir et al., 2012).
Pharmacophore Design and Spectral Characterization
Research has also delved into the design, synthesis, and characterization of compounds related to this compound, with a focus on their pharmacophore design and spectral properties:
- Design and Synthesis of Pyrimidinyl Acetamides : A series of 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides were synthesized and characterized by various spectroscopic methods, indicating their potential as pharmacophores (Kanagarajan et al., 2010).
Crystallographic Studies and Structural Analysis
In-depth structural analysis and crystallographic studies have been conducted to understand the conformation and stability of compounds structurally similar to this compound:
- Crystal Structures of Acetamide Derivatives : Investigations into the crystal structures of related compounds have revealed intricate details about their conformation, stability, and intramolecular interactions, contributing valuable insights into their molecular behavior (Subasri et al., 2016).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S/c18-14-4-2-1-3-13(14)10-19-16(23)11-25-17-9-15(20-12-21-17)22-5-7-24-8-6-22/h1-4,9,12H,5-8,10-11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDLBDZSXMAJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=N2)SCC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(6-Oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2499853.png)
![[Benzotriazol-1-yl(phenyl)methyl]-trimethylsilane](/img/structure/B2499855.png)

![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B2499860.png)
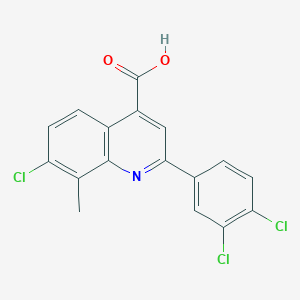
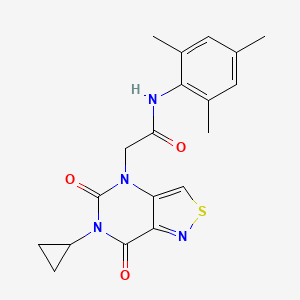

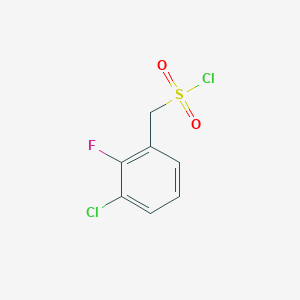
![2-[(5-chloropyridin-2-yl)amino]-N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2499866.png)
![1-methyl-N-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2499868.png)
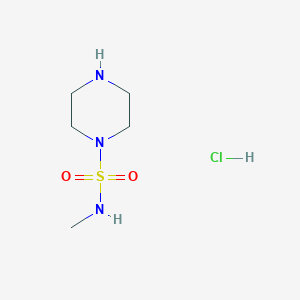
![N'-(4-chlorobenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2499872.png)
![4-Chlorophenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate](/img/structure/B2499873.png)
